Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have shown promising inhibitory potential against both P. falciparum falcipain 2 and falcipain 3 enzymes .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting a range of potential molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
For instance, some synthesized compounds were found to have strong binding affinity with the enzyme UDP-N-acetylmuramate/L-alanine ligase .
Cellular Effects
Some 2-aminothiazoles have shown significant antibacterial and antifungal potential . They have been found to exhibit inhibitory potential against various bacterial strains and fungi .
Molecular Mechanism
Some 2-aminothiazoles have been found to act as antagonists against target enzymes like UDP-N-acetylmuramate/L-alanine ligase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate typically involves a multi-step process. One common method starts with the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate . This intermediate is then reacted with phen
Properties
IUPAC Name |
ethyl 2-[(2-phenoxyacetyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-2-19-13(18)11-9-21-14(15-11)16-12(17)8-20-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBYHISZJXVBKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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